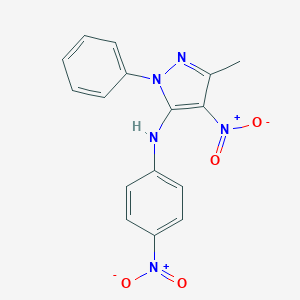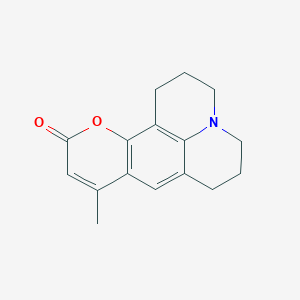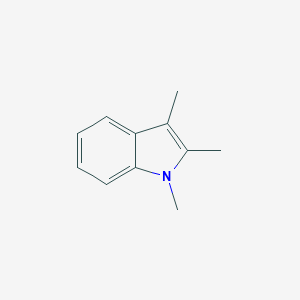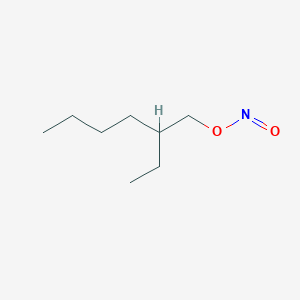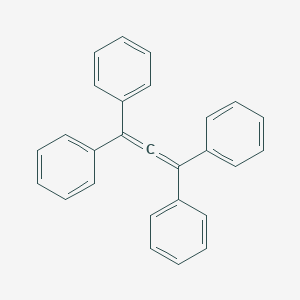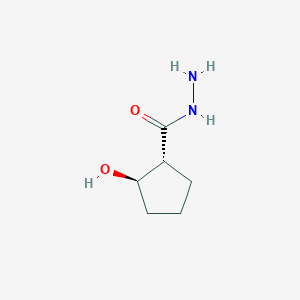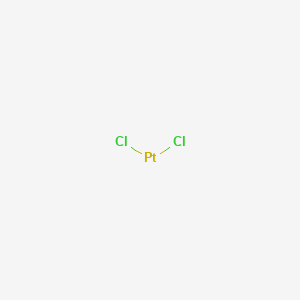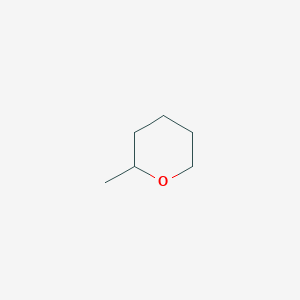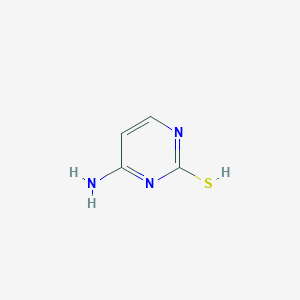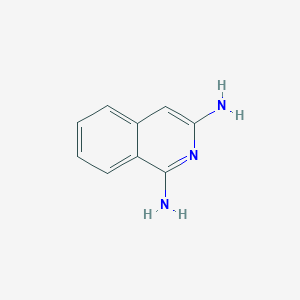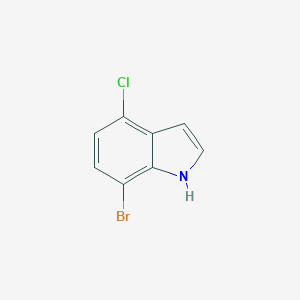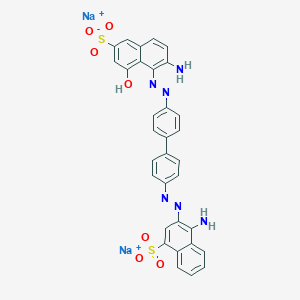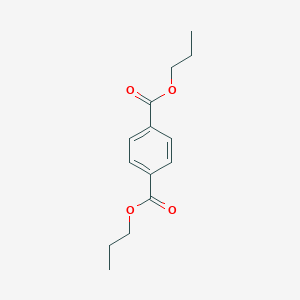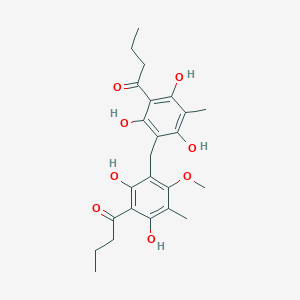
Margaspidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Margaspidin is a natural product that belongs to the class of flavonoids. It was first isolated from the leaves of the plant Margaritaria discoidea in 1981. Margaspidin has been found to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. Due to its potential therapeutic benefits, margaspidin has attracted the attention of many researchers in recent years.
Wirkmechanismus
The mechanism of action of margaspidin is not fully understood. However, it has been proposed that margaspidin exerts its biological activities by modulating various signaling pathways in the body. For example, margaspidin has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Margaspidin has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which can cause cellular damage and lead to the development of various diseases.
Biochemische Und Physiologische Effekte
Margaspidin has been found to possess various biochemical and physiological effects. For example, margaspidin has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Margaspidin has also been found to decrease the production of ROS in cells. Additionally, margaspidin has been found to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
Margaspidin has several advantages for lab experiments. For example, it is a natural product, which makes it easy to obtain and purify. Margaspidin is also stable and can be stored for long periods without degradation. However, margaspidin has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, margaspidin can be expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on margaspidin. One possible direction is to investigate the potential of margaspidin as a therapeutic agent for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another possible direction is to investigate the mechanism of action of margaspidin in more detail. Additionally, further studies are needed to investigate the safety and toxicity of margaspidin in humans.
Wissenschaftliche Forschungsanwendungen
Margaspidin has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which can help in the prevention of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Margaspidin has also been found to possess anti-inflammatory properties, which can help in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, margaspidin has been found to possess anticancer properties, which can help in the treatment of various types of cancer.
Eigenschaften
CAS-Nummer |
1867-82-9 |
|---|---|
Produktname |
Margaspidin |
Molekularformel |
C24H30O8 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-methylphenyl]butan-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-15(25)17-20(28)11(3)19(27)13(22(17)30)10-14-23(31)18(16(26)9-7-2)21(29)12(4)24(14)32-5/h27-31H,6-10H2,1-5H3 |
InChI-Schlüssel |
QWRNQLIWXKNUNM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O |
Kanonische SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O |
Andere CAS-Nummern |
1867-82-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
